molecular formula C11H21N5O2 B2979969 Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate CAS No. 2309431-38-5

Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate

Cat. No.: B2979969
CAS No.: 2309431-38-5
M. Wt: 255.322
InChI Key: DEJRKBQUHOAPBN-QMMMGPOBSA-N
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Description

Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate is a compound with notable applications in various fields of science and industry. It belongs to a class of compounds that exhibit specific biological activities, making it valuable for research and therapeutic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate typically involves multiple steps:

  • Starting Materials: : The synthesis begins with tert-butyl carbamate and a chiral intermediate, often 2-(triazolyl)propylamine.

  • Reaction Conditions: : The reaction involves coupling these intermediates under mild to moderate conditions, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the final product.

  • Purification: : The product is then purified through techniques such as recrystallization or chromatography to achieve a high level of purity.

Industrial Production Methods

For industrial-scale production:

  • Optimization: : The process is optimized for scalability, yield, and cost-efficiency.

  • Batch Processing: : Typically, batch processing is employed, involving large reactors and controlled reaction environments to ensure consistent quality.

  • Quality Control: : Rigorous quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the aminomethyl group, resulting in the formation of a corresponding triazole derivative.

  • Reduction: : Reduction reactions, such as hydrogenation, can modify the triazole ring, altering the compound's properties.

  • Substitution: : Nucleophilic substitution reactions can introduce various functional groups, allowing for the creation of derivatives with tailored properties.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere are typical.

  • Substitution: : Conditions vary depending on the substituent, but often involve bases like sodium hydride (NaH) or solvents such as dimethylformamide (DMF).

Major Products Formed

  • Oxidation: : Typically yields oxidized triazole derivatives.

  • Reduction: : Produces reduced or hydrogenated triazole rings.

  • Substitution: : Results in various substituted carbamates or triazoles, depending on the reagents used.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.

  • Serves as a scaffold for the development of novel pharmaceuticals and agrochemicals.

Biology

  • Employed in the study of enzyme inhibitors and receptor agonists/antagonists.

  • Used in probing biochemical pathways involving triazole-containing compounds.

Medicine

  • Investigated for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.

  • Applied in drug delivery systems due to its stability and reactivity.

Industry

  • Utilized in the synthesis of specialty chemicals and materials.

  • Explored for its role in polymer chemistry and the development of advanced materials.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access.

  • Receptor Modulation: : It can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

  • Molecular Interactions: : Engages in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, affecting its bioactivity.

Comparison with Similar Compounds

Uniqueness

  • Structural Features: : The presence of the triazole ring and the tert-butyl carbamate group provides unique physicochemical properties.

  • Bioactivity: : Exhibits specific biological activities that are distinct from other compounds in its class.

Similar Compounds

  • Benzyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate

  • Phenyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate

  • Ethyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate

These compounds share similar structural motifs but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O2/c1-8(13-10(17)18-11(2,3)4)6-16-7-9(5-12)14-15-16/h7-8H,5-6,12H2,1-4H3,(H,13,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJRKBQUHOAPBN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(N=N1)CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C=C(N=N1)CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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